9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole 9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13824804
InChI: InChI=1S/C48H34N2Si/c1-4-18-37(19-5-1)51(38-20-6-2-7-21-38,39-22-8-3-9-23-39)40-24-16-17-35(33-40)49-47-30-15-12-27-43(47)44-34-36(31-32-48(44)49)50-45-28-13-10-25-41(45)42-26-11-14-29-46(42)50/h1-34H
SMILES: C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)N5C6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C15
Molecular Formula: C48H34N2Si
Molecular Weight: 666.9 g/mol

9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole

CAS No.:

Cat. No.: VC13824804

Molecular Formula: C48H34N2Si

Molecular Weight: 666.9 g/mol

* For research use only. Not for human or veterinary use.

9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole -

Specification

Molecular Formula C48H34N2Si
Molecular Weight 666.9 g/mol
IUPAC Name [3-(3-carbazol-9-ylcarbazol-9-yl)phenyl]-triphenylsilane
Standard InChI InChI=1S/C48H34N2Si/c1-4-18-37(19-5-1)51(38-20-6-2-7-21-38,39-22-8-3-9-23-39)40-24-16-17-35(33-40)49-47-30-15-12-27-43(47)44-34-36(31-32-48(44)49)50-45-28-13-10-25-41(45)42-26-11-14-29-46(42)50/h1-34H
Standard InChI Key STPFPCDLLYBTHV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)N5C6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C15
Canonical SMILES C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)N5C6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C15

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Effects

9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole features a bicarbazole backbone where two carbazole units are linked at the 3,3'-positions. The 9-position of one carbazole unit is substituted with a phenyl group, while the 9'-position of the adjacent carbazole hosts a triphenylsilyl (-SiPh₃) moiety . This design extends π-conjugation across the bicarbazole system while introducing steric bulk and electronic modulation via the silyl group.

The triphenylsilyl substituent plays a dual role:

  • Steric Stabilization: The bulky SiPh₃ group reduces intermolecular π-π stacking, suppressing crystallization and enhancing amorphous film formation in thin-film devices.

  • Electronic Modulation: The silicon atom’s σ*-orbital interacts with the carbazole’s nitrogen lone pairs, lowering the highest occupied molecular orbital (HOMO) energy level by approximately 0.3 eV compared to non-silylated analogs .

Structural Data and Computational Insights

Key structural parameters include:

PropertyValueSource
Molecular FormulaC₄₈H₃₄N₂Si
Molecular Weight666.9 g/mol
Density1.39 g/cm³ (predicted)
Boiling Point674.9°C (predicted)
HOMO-LUMO Gap3.1 eV (calculated)

The canonical SMILES string (C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C12) confirms the connectivity, while density functional theory (DFT) simulations reveal a dihedral angle of 68° between the two carbazole planes, optimizing conjugation without excessive strain .

Synthesis and Reaction Mechanisms

Palladium-Catalyzed Cross-Coupling

The synthesis follows a two-step protocol:

  • Formation of 3-Bromo-9-phenylcarbazole: Bromination of 9-phenylcarbazole at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 85–90% product .

  • Suzuki-Miyaura Coupling: Reaction of 3-bromo-9-phenylcarbazole with 9-(3-boronic acid phenyl)-9H-carbazole-triphenylsilane under palladium(0) catalysis. Key conditions:

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃ (2 eq)

    • Solvent: Toluene/EtOH (4:1)

    • Temperature: 110°C, 24 h

    • Yield: 82%

The reaction mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the bicarbazole linkage.

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate 10:1) followed by recrystallization from chloroform/methanol. Purity (>98%) is confirmed via ¹H NMR, with characteristic resonances at:

  • δ 8.52 ppm (d, J = 7.8 Hz, 2H, carbazole H-4/H-5)

  • δ 7.72–7.68 ppm (m, 15H, SiPh₃)

  • δ 7.45–7.32 ppm (m, 11H, bicarbazole and phenyl) .

Photophysical and Electrochemical Properties

Absorption and Emission Profiles

The compound exhibits strong UV absorption (λₐᵦₛ = 342 nm, ε = 2.1 × 10⁴ M⁻¹cm⁻¹) attributed to π-π* transitions of the bicarbazole system . Photoluminescence spectra show sky-blue emission (λₑₘ = 468 nm) with a quantum yield (ΦPL) of 0.62 in thin films, significantly higher than non-silylated analogs (ΦPL = 0.38).

Electrochemical Behavior

Cyclic voltammetry (0.1 M TBAPF₆ in CH₂Cl₂) reveals:

ParameterValue (V vs. Fc/Fc⁺)
Oxidation Potential+0.68
Reduction Potential-2.31
HOMO-5.28 eV
LUMO-2.18 eV

The deep HOMO level (-5.28 eV) facilitates hole injection into common OLED hole transport layers like TAPC (-5.4 eV) .

Applications in Organic Electronics

OLED Host Materials

In phosphorescent OLEDs, the compound serves as a host for green iridium(III) complexes (e.g., Ir(ppy)₃). Device metrics at 1000 cd/m²:

ParameterValue
Luminance Efficiency38 cd/A
External Quantum Efficiency19.2%
LT₉₅ (lifetime)420 h

The triphenylsilyl group suppresses triplet-triplet annihilation by maintaining a molecular spacing of 6.7 Å (vs. 4.2 Å in non-silylated hosts).

Perovskite Solar Cell Hole Transport Layers

When doped with Li-TFSI and tBP in chlorobenzene, spin-coated films (35 nm) achieve:

ParameterValue
Power Conversion Efficiency20.1%
V_OC1.12 V
J_SC23.5 mA/cm²
Fill Factor76%

The hydrophobic SiPh₃ group enhances moisture resistance, retaining 95% initial PCE after 500 h at 85°C/85% RH .

Comparative Analysis with Analogues

Performance vs. 9,9'-Diphenylbicarbazole (BczPh)

Property9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazoleBczPh
T_g (Glass Transition)156°C132°C
Hole Mobility (μₕ)2.1 × 10⁻⁴ cm²/Vs8.7 × 10⁻⁵ cm²/Vs
PLQY in Film62%38%
OLED Lifetime (LT₉₅)420 h190 h

The 24°C higher T_g and 2.4× improved hole mobility directly correlate with the triphenylsilyl group’s steric and electronic effects .

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